molecular formula C17H25ClN4O2S B5152090 4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide

4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide

Cat. No.: B5152090
M. Wt: 384.9 g/mol
InChI Key: BXBCLODNNAZBPM-UHFFFAOYSA-N
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Description

4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C16H24ClN3O2S. This compound is characterized by the presence of a piperazine ring, a cyanoethyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 1-(2-cyanoethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
  • 4-chloro-N-(3-sulfamoylphenyl)benzamide
  • 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide

Uniqueness

4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide is unique due to its specific structural features, such as the piperazine ring and cyanoethyl group.

Properties

IUPAC Name

4-chloro-N-[1-[4-(2-cyanoethyl)piperazin-1-yl]-2-methylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2S/c1-17(2,14-22-12-10-21(11-13-22)9-3-8-19)20-25(23,24)16-6-4-15(18)5-7-16/h4-7,20H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBCLODNNAZBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)CCC#N)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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